Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate
Overview
Description
Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyl group attached to a phenyl ring, which is further connected to a propanoate ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate typically involves the esterification of 4-hydroxy-3-methylphenylpropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde or 4-hydroxy-3-methylbenzoic acid.
Reduction: Formation of 3-(4-hydroxy-3-methylphenyl)propanol.
Substitution: Formation of various substituted phenylpropanoates depending on the substituent used.
Scientific Research Applications
Chemistry: Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers .
Biology: In biological research, this compound is used to study the effects of esters on cellular processes and enzyme activities. It can also be used as a model compound to investigate the metabolism of esters in living organisms .
Industry: In industrial applications, this compound is used as an antioxidant and stabilizer in the production of plastics and other materials. It helps to prevent degradation and extend the shelf life of products .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways .
Comparison with Similar Compounds
- Methyl 3-(4-hydroxy-3-methylphenyl)propanoate
- Ethyl 3-(4-hydroxy-3-methylphenyl)propanoate
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Comparison: Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it more resistant to degradation compared to its methyl and ethyl analogs. Additionally, the tert-butyl group can influence the compound’s solubility and reactivity, making it suitable for specific applications in industry and research .
Properties
IUPAC Name |
tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10-9-11(5-7-12(10)15)6-8-13(16)17-14(2,3)4/h5,7,9,15H,6,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNZTYDKRWHTHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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